2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one
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Overview
Description
2,4-Dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique tetracyclic structure, which includes a cyclobutane ring fused to a quinoline moiety. The presence of two methyl groups at positions 2 and 4 further distinguishes this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one typically involves the photocycloaddition of 4-alkoxy-2-quinolone systems with olefins. For instance, irradiation of 4-allyloxy-2-quinolone can yield the tetracyclic adduct, which upon base treatment, produces the desired compound . The reaction conditions often require specific wavelengths of light and controlled temperatures to ensure the formation of the correct adducts.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the photocycloaddition process, ensuring consistent light exposure, and maintaining the required reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2,4-Dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its chemical properties may be useful in developing new materials or catalysts.
Mechanism of Action
The mechanism by which 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-ones: These compounds share a similar quinoline core but lack the cyclobutane ring.
Cyclobuta[c]quinolin-3-ones: These compounds have a similar tetracyclic structure but may differ in the substitution pattern.
Uniqueness
The uniqueness of 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one lies in its specific substitution pattern and the presence of the cyclobutane ring
Properties
CAS No. |
87700-47-8 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3-one |
InChI |
InChI=1S/C13H13NO/c1-8-7-10-9-5-3-4-6-11(9)14(2)13(15)12(8)10/h3-6,8H,7H2,1-2H3 |
InChI Key |
VCRWJZWLPVSEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C1C(=O)N(C3=CC=CC=C23)C |
Origin of Product |
United States |
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